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molecular formula C14H18ClNO3 B8439771 (4-Chloro-3-formyl-benzyl)-methyl-carbamic acid tert-butyl ester

(4-Chloro-3-formyl-benzyl)-methyl-carbamic acid tert-butyl ester

Cat. No. B8439771
M. Wt: 283.75 g/mol
InChI Key: MJXLJMACCYLWED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07799805B2

Procedure details

MnO2 (372 mg, 3.85 mmol) was added to a sol. of (4-chloro-3-hydroxymethyl-benzyl)-methyl-carbamic acid tert-butyl ester (110 mg, 0.385 mmol) in CH3CN (7.70 mL). The mixture was stirred at rt for 4.5 h, and MnO2 (186 mg, 1.93 mmol) was added again. The mixture was stirred for 1 h, and the mixture was filtered over Celite. The precipitate was washed with CH3CN and CH2Cl2. The filtrate was evaporated under reduced pressure. Drying the residue under high vacuum yielded the crude title compound (95 mg, 87%) that was used further without purification. LC-MS: tR=0.99 min.
Name
(4-chloro-3-hydroxymethyl-benzyl)-methyl-carbamic acid tert-butyl ester
Quantity
110 mg
Type
reactant
Reaction Step One
Name
Quantity
7.7 mL
Type
solvent
Reaction Step One
Name
Quantity
372 mg
Type
catalyst
Reaction Step One
Name
Quantity
186 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:19])[N:7]([CH2:9][C:10]1[CH:15]=[CH:14][C:13]([Cl:16])=[C:12]([CH2:17][OH:18])[CH:11]=1)[CH3:8])([CH3:4])([CH3:3])[CH3:2]>CC#N.O=[Mn]=O>[C:1]([O:5][C:6](=[O:19])[N:7]([CH2:9][C:10]1[CH:15]=[CH:14][C:13]([Cl:16])=[C:12]([CH:17]=[O:18])[CH:11]=1)[CH3:8])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
(4-chloro-3-hydroxymethyl-benzyl)-methyl-carbamic acid tert-butyl ester
Quantity
110 mg
Type
reactant
Smiles
C(C)(C)(C)OC(N(C)CC1=CC(=C(C=C1)Cl)CO)=O
Name
Quantity
7.7 mL
Type
solvent
Smiles
CC#N
Name
Quantity
372 mg
Type
catalyst
Smiles
O=[Mn]=O
Step Two
Name
Quantity
186 mg
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 4.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered over Celite
WASH
Type
WASH
Details
The precipitate was washed with CH3CN and CH2Cl2
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Drying the residue under high vacuum

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(N(C)CC1=CC(=C(C=C1)Cl)C=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 95 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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